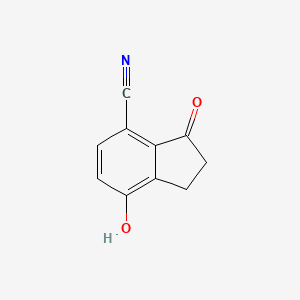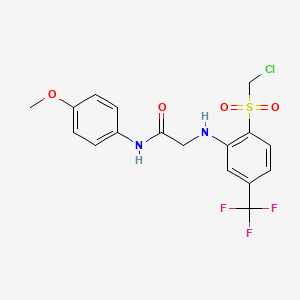
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloromethylsulfonyl group, a trifluoromethyl group, and a methoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the chloromethylation of a suitable aromatic compound, followed by sulfonylation to introduce the sulfonyl group. The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction . The final step involves the coupling of the intermediate with 4-methoxyphenylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the methoxyphenyl group can modulate its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-((2-((Chloromethyl)sulfonyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its binding affinity and biological activity.
2-((2-((Methyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the chloromethyl group, which may reduce its ability to form covalent bonds with proteins.
2-((2-((Chloromethyl)sulfonyl)-5-(methyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide: Lacks the trifluoromethyl group, which may affect its chemical stability and reactivity.
Uniqueness
The presence of both the chloromethylsulfonyl and trifluoromethyl groups in 2-((2-((Chloromethyl)sulfonyl)-5-(trifluoromethyl)phenyl)amino)-N-(4-methoxyphenyl)acetamide makes it unique
属性
分子式 |
C17H16ClF3N2O4S |
|---|---|
分子量 |
436.8 g/mol |
IUPAC 名称 |
2-[2-(chloromethylsulfonyl)-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClF3N2O4S/c1-27-13-5-3-12(4-6-13)23-16(24)9-22-14-8-11(17(19,20)21)2-7-15(14)28(25,26)10-18/h2-8,22H,9-10H2,1H3,(H,23,24) |
InChI 键 |
HPTVYJSMHZJVMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)CNC2=C(C=CC(=C2)C(F)(F)F)S(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
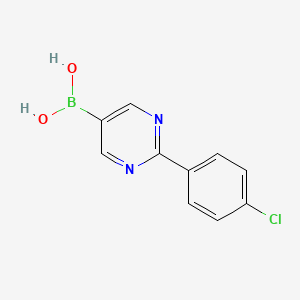
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
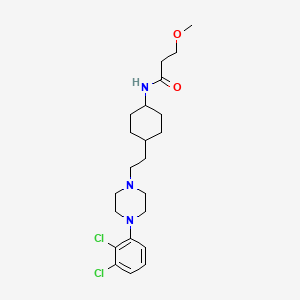
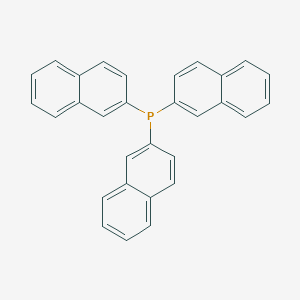
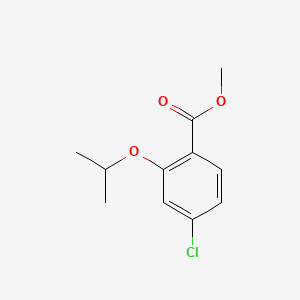
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
